Product packaging for lifitegrast impurity C(Cat. No.:CAS No. 851785-70-1)

lifitegrast impurity C

Cat. No.: B8822490
CAS No.: 851785-70-1
M. Wt: 471.4 g/mol
InChI Key: YUSRSRSJRRHCQF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities that may be present in an active pharmaceutical ingredient (API) or a finished drug product. globalpharmatek.comrjpdft.com These unwanted chemical substances can originate from various sources, including the manufacturing process, raw materials, degradation of the drug substance over time, or interaction with packaging materials. veeprho.com

The presence of impurities, even in minute quantities, can have a significant impact on a drug's properties. veeprho.com It can potentially alter the drug's efficacy, stability, and, most importantly, its safety profile. researchgate.net Therefore, a thorough understanding of a drug's impurity profile is not merely a quality control measure but a fundamental component of the entire drug development lifecycle. globalpharmatek.comresearchgate.net It provides crucial insights into the drug's stability, helps in optimizing the manufacturing process to minimize impurity formation, and is essential for validating the analytical methods used for quality control. globalpharmatek.com

International Regulatory Frameworks for Impurity Control

To ensure patient safety and drug quality on a global scale, international regulatory bodies have established stringent guidelines for the control of impurities in pharmaceutical products. The most prominent of these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). amsbiopharma.com

The ICH brings together regulatory authorities from Europe, Japan, and the United States, along with pharmaceutical industry experts, to create scientifically driven, harmonized guidelines. amsbiopharma.com The key documents governing impurities in new drug substances and products are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline addresses the chemistry and safety aspects of impurities in the API itself. It sets thresholds for reporting, identifying, and qualifying impurities. canada.caich.orgpremier-research.com

ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that are found in the final, formulated drug product. premier-research.comeuropa.eu These can include degradants that form over the product's shelf life. premier-research.com

These guidelines establish a framework for what constitutes an acceptable level of a given impurity. The thresholds are based on the maximum daily dose of the drug and determine when an impurity needs to be simply reported, when its chemical structure must be identified, and when it requires qualification (i.e., safety testing). premier-research.com

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%

This table presents a simplified overview of the ICH Q3A/Q3B thresholds for identification and qualification of impurities. premier-research.com

Overview of Lifitegrast (B1675323) and its Stability Challenges

Lifitegrast is an anti-inflammatory drug used for the treatment of keratoconjunctivitis sicca, more commonly known as dry eye disease. daicelpharmastandards.comnih.gov Chemically, it is an N-acyl-L-alpha-amino acid that functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. nih.gov By blocking the interaction between LFA-1 and its ligand ICAM-1, which can be overexpressed in the tissues of the eye in dry eye disease, lifitegrast helps to reduce the inflammatory processes associated with the condition. daicelpharmastandards.comnih.gov

The chemical structure of Lifitegrast, which includes an amide bond and a carbonyl group, makes it susceptible to degradation, particularly through hydrolysis under acidic or alkaline conditions. researchgate.netnih.gov Forced degradation studies, which are a regulatory requirement, have shown that Lifitegrast degrades significantly under such conditions. researchgate.nettandfonline.com It is also sensitive to oxidation. nih.gov These stability challenges underscore the importance of identifying the resulting degradation products to ensure the quality and safety of the final ophthalmic solution. researchgate.net Researchers have developed various stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC), to separate and quantify Lifitegrast from its impurities and degradation products. tandfonline.comhumanjournals.com

Contextualization of Lifitegrast Impurity C within Lifitegrast Impurity Landscape

This compound is one of several related substances that can be present in Lifitegrast drug products. It is identified as N-[(5,7-dichloro-l,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl]-3- (methylsulfonyl)- phenylmethyl ester, hydrochloride (1:1) L- Phenylalanine. google.com The formation of such impurities can occur during the synthesis of the API or through degradation pathways. daicelpharmastandards.comclearsynth.com

The landscape of Lifitegrast impurities is diverse, including process-related impurities from the synthesis and various degradation products. chemicea.comcolab.ws Forced degradation studies have identified several degradants, such as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid (DP1) and benzofuran-6-carboxylicacid (DP2), which form under acidic stress. colab.wsresearchgate.net Other known impurities include the R-isomer of Lifitegrast and various numbered impurities (e.g., Impurity 1, 3, 5). daicelpharmastandards.comnih.gov The control of all these impurities, including Impurity C, is crucial for maintaining the quality and safety of the final pharmaceutical product, as mandated by regulatory guidelines. google.comclearsynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851785-70-1

Molecular Formula

C20H20Cl2N2O5S

Molecular Weight

471.4 g/mol

IUPAC Name

(2S)-2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C20H20Cl2N2O5S/c1-30(28,29)13-4-2-3-11(7-13)8-16(20(26)27)24-19(25)17-15(21)9-12-10-23-6-5-14(12)18(17)22/h2-4,7,9,16,23H,5-6,8,10H2,1H3,(H,24,25)(H,26,27)/t16-/m0/s1

InChI Key

YUSRSRSJRRHCQF-INIZCTEOSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CNCCC3=C2Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CNCCC3=C2Cl)Cl

Origin of Product

United States

Mechanistic Pathways of Lifitegrast Impurity C Formation

Degradation-Related Formation Mechanisms

The structural integrity of lifitegrast (B1675323) is susceptible to various environmental factors, leading to its degradation. The principal mechanisms underlying the formation of Lifitegrast Impurity C are hydrolytic and oxidative degradation.

Hydrolytic Degradation Pathways

The presence of two amide linkages in the lifitegrast structure makes it prone to hydrolysis under different pH conditions. researchgate.netnih.gov This process involves the cleavage of the amide bond, leading to the formation of this compound.

Forced degradation studies have demonstrated that lifitegrast undergoes significant degradation under acidic conditions, leading to the formation of two primary degradants, one of which is this compound (DP1). researchgate.net The molecular structure of lifitegrast contains two amide bonds, and under acidic conditions (e.g., 3N HCl), one of these is preferentially hydrolyzed. researchgate.net

The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent tetrahedral intermediate then collapses, leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid and an amine. In the case of lifitegrast, the hydrolysis of the specific amide bond results in the formation of this compound and benzofuran-6-carboxylic acid (DP2). researchgate.net

Quantum chemical calculations have been employed to understand the relative ease of hydrolysis at the two potential amide sites. researchgate.net These theoretical studies help to explain the observed regioselectivity of the hydrolysis reaction under acidic stress. researchgate.net

Table 1: Degradation of Lifitegrast under Acidic Hydrolysis

Stress ConditionDegradation Products FormedReference
3N HClThis compound (DP1) and Benzofuran-6-carboxylic acid (DP2) researchgate.net

Lifitegrast also demonstrates significant degradation under alkaline conditions. researchgate.net The mechanism of base-catalyzed amide hydrolysis typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This forms a tetrahedral intermediate which then expels the amide anion as a leaving group, followed by proton transfer to yield the carboxylate and the amine. While studies confirm degradation in basic media, the specific formation of this compound under these conditions is less explicitly detailed in the available literature compared to acidic hydrolysis. However, the fundamental mechanism of amide bond cleavage remains the primary pathway for degradation.

Under neutral pH conditions (in water), lifitegrast has been found to be relatively stable, with minimal degradation observed even at elevated temperatures. researchgate.netresearchgate.net This suggests that the rate of uncatalyzed hydrolysis of the amide bonds in lifitegrast is slow. Therefore, the formation of this compound through neutral hydrolysis is not considered a significant pathway under normal storage conditions. researchgate.net

Alkaline Hydrolysis-Induced Formation

Oxidative Degradation Pathways

Oxidation is another critical degradation pathway for lifitegrast, primarily mediated by reactive oxygen species (ROS). nih.govresearchgate.net

Exposure of lifitegrast to oxidizing agents, such as hydrogen peroxide, can lead to its degradation. researchgate.net The general mechanism of oxidative degradation by ROS can be complex. For lifitegrast, it has been proposed that oxidizing agents can convert the molecule into N-hydroxy compounds, which can then be transformed into iminium ions, contributing to the degradation process. nih.gov

Table 2: Summary of Lifitegrast Degradation Pathways

Degradation PathwayConditionsPropensity for Impurity C FormationReference
Acidic HydrolysisLow pH (e.g., HCl)High researchgate.net
Alkaline HydrolysisHigh pH (e.g., NaOH)Significant degradation, specific data on Impurity C is limited researchgate.net
Neutral HydrolysisNeutral pH (Water)Low researchgate.netresearchgate.net
Oxidative DegradationPresence of ROS (e.g., H₂O₂)Contributes to overall degradation, specific pathway to Impurity C not detailed researchgate.netnih.gov
Metal-Catalyzed Oxidation Mechanisms

Lifitegrast has demonstrated a high sensitivity to oxidative stress, a pathway that can lead to the formation of various degradation products. researchgate.netnih.gov The molecular structure of Lifitegrast is susceptible to attack by oxidizing agents, such as reactive oxygen species (ROS) or free radicals. researchgate.netnih.gov This process can be significantly accelerated by the presence of metal ions, which act as catalysts. researchgate.netresearchgate.net

The mechanism often involves the conversion of Lifitegrast into N-hydroxy compounds, which are subsequently transformed into iminium ions, contributing significantly to the degradation process. researchgate.netnih.gov To mitigate this, stabilizers that act as antioxidants and chelating agents, such as citric acid, are essential in formulations. researchgate.netnih.gov Citric acid functions by sequestering metal ions and removing ROS like hydrogen peroxide, which effectively arrests the oxidative degradation cascade and prevents the formation of these impurities. researchgate.netnih.gov

Contributing FactorMechanismMitigation StrategyReference
Metal IonsCatalyze the formation of reactive oxygen species (ROS).Use of chelating agents (e.g., citric acid). researchgate.netnih.govresearchgate.net
Reactive Oxygen Species (ROS)Directly oxidize the Lifitegrast molecule, potentially forming N-hydroxy compounds and iminium ions.Inclusion of antioxidants in the formulation. researchgate.netnih.gov
pHOxidation can be accelerated under certain pH conditions, such as acidic environments.Use of pH buffers (e.g., tromethamine) to maintain a stable pH. nih.gov

Photolytic Degradation Processes

Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, are used to determine the intrinsic stability of a drug substance. tandfonline.com In the case of Lifitegrast, these studies have consistently shown that the active pharmaceutical ingredient (API) is stable under photolytic stress conditions. researchgate.nettandfonline.comresearcher.life When exposed to light, no significant degradation is observed. researchgate.net This indicates that photolytic degradation is not a primary pathway for the formation of impurities, including Impurity C. tandfonline.comresearchgate.net

Thermal Stress-Induced Transformation

Similar to photolytic conditions, forced degradation studies have found Lifitegrast to be stable under thermal stress. researchgate.nettandfonline.comresearcher.life However, while the Lifitegrast molecule itself is thermally stable, impurities can arise from the thermal degradation of key intermediates during the synthesis process. Research into the synthesis of a key Lifitegrast intermediate, 5,7-dichlorotetrahydroisoquinoline, revealed the formation of an aromatization product (impurity 5a). acs.org This impurity was identified as a result of metal-catalyzed dehydrogenative aromatization of the intermediate compound at high temperatures (155-175°C). acs.org Therefore, while direct thermal degradation of the final Lifitegrast API is not a major concern, thermal stress during intermediate synthesis steps can be a source of impurities.

Reaction Temperature (°C)Resulting Purity of IntermediateObserved Impurity Level (Aromatization Product 5a)Reference
145–155No product detectedN/A acs.org
155–16593.4%~6.3% acs.org
165–175Not specified13.6% acs.org

Process-Related Formation Mechanisms

Process-related impurities are substances that form during the manufacturing process itself. For Lifitegrast, these impurities can originate from starting materials, intermediates, or side reactions occurring during the synthesis. clearsynth.comdaicelpharmastandards.com this compound is specifically identified as an impurity generated during the synthetic process. evitachem.com

Side Reactions During Synthesis

The multi-step synthesis of Lifitegrast provides several opportunities for side reactions to occur, leading to the formation of impurities. The precise mechanisms are often complex and depend on factors like temperature, solvent choice, and reaction time. evitachem.com

Key side reactions identified include:

Deprotection Reactions: The removal of protective groups is a common step in complex organic syntheses. One synthetic pathway for Lifitegrast involves deprotecting a precursor compound using Lewis acids, a step which can lead to the formation of various by-products, including Impurity C. evitachem.com

Oligomerization: During amide coupling steps, there is a potential for the formation of oligomeric impurities. acs.org

Rearrangements and Polymerizations: Under specific reaction conditions, unwanted molecular rearrangements or polymerization events can occur, generating impurities. evitachem.com

Intermediate-Derived Impurity Formation

The quality of the final API is highly dependent on the purity of its intermediates. Regulatory bodies require that organic impurities in intermediates and their potential to carry over into the final product are well understood and controlled. europa.eu Research has focused on optimizing the synthesis of key Lifitegrast intermediates, such as benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, to minimize impurity formation. researchgate.net

An example is the formation of an isomer impurity (16a) during the carboxylation of an intermediate when using a Boc protecting group. acs.org Another study identified and characterized three impurities during an improved synthesis process. researchgate.net The control of impurities in starting materials and the understanding of how they are purged during subsequent reaction steps are critical aspects of the manufacturing process. europa.eu

Stereochemical Isomerization During Synthesis (e.g., R-Isomer Formation)

Lifitegrast is a chiral molecule, with the therapeutically active form being the S-stereoisomer. europa.eu The formation of the undesired R-isomer is a significant process-related impurity that must be controlled to very low levels. google.comgoogle.com

Racemization, the conversion of the S-isomer to a mixture of S and R isomers, can occur during certain synthesis steps. researchgate.net This is particularly a risk during hydrolysis of Lifitegrast esters. researchgate.net Performing hydrolysis at room temperature or under strong alkaline conditions has been shown to promote racemization and the formation of the R-isomer impurity. researchgate.net To avoid this, synthetic routes have been developed that use milder conditions or protecting groups that inhibit racemization during critical coupling and hydrolysis steps. acs.org Purification processes, such as forming an amine salt of Lifitegrast, have also been developed to effectively reduce the content of the R-isomer in the final product to less than 0.1%. google.comgoogle.com

Formation MechanismDescriptionExample Impurity/TypeReference
Side ReactionsUnwanted reactions during synthesis, such as during deprotection steps.This compound evitachem.com
Intermediate-DerivedImpurities arising from the degradation or side reactions of intermediate compounds.Aromatization product (5a), Isomer (16a) acs.org
Stereochemical IsomerizationConversion of the desired S-isomer to the undesired R-isomer, often during hydrolysis.Lifitegrast R-Isomer acs.orggoogle.comresearchgate.net

Positional Isomer Formation during Synthetic Steps

The synthesis of the Lifitegrast molecule relies on the precise assembly of several key intermediates. One such critical intermediate is 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. During the synthesis of this intermediate, the formation of positional isomers has been reported as a significant impurity-generating side reaction.

This compound, identified as (2S)-2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoic acid, is structurally a precursor to Lifitegrast that has not undergone the final N-acylation with benzofuran-6-carboxylic acid. evitachem.com However, the formation of positional isomers can occur during the synthesis of the tetrahydroisoquinoline ring system itself, leading to impurities that are carried through subsequent steps.

One documented instance of positional isomer formation occurs during the carboxylation of a protected 5,7-dichlorotetrahydroisoquinoline intermediate. acs.org In a process utilizing n-butyllithium (n-BuLi) for lithiation followed by quenching with carbon dioxide to introduce the carboxylic acid group, an unexpected positional isomer can be generated. Research has indicated that when a Boc (tert-butyloxycarbonyl) protecting group is used on the secondary amine of the tetrahydroisoquinoline, a significant amount of an isomeric impurity is formed. acs.org

The proposed mechanism for the formation of this positional isomer involves the initial coordination of the lithium atom from n-BuLi to the oxygen of the carbonyl group of the Boc protector. This is followed by a lithium-hydrogen exchange at a benzylic position, leading to the formation of a five-membered ring intermediate. Subsequent reaction with carbon dioxide then introduces the carboxyl group at an unintended position on the molecule. acs.org The reaction temperature and the choice of protecting group on the nitrogen atom of the tetrahydroisoquinoline ring are critical parameters that influence the extent of this side reaction. acs.org

Reactant/IntermediateProtecting GroupKey ReagentPotential Impurity TypeRef
5,7-dichlorotetrahydroisoquinolineBocn-BuLi/CO2Positional Isomer acs.org

This formation of a positional isomer in a key building block can lead to a final product that is structurally very similar to Lifitegrast but with an incorrect substitution pattern, complicating purification processes.

Oligomerization and Dimerization Pathways

Beyond the formation of positional isomers, the synthesis of Lifitegrast is also susceptible to the formation of higher molecular weight impurities through oligomerization and dimerization. These reactions typically involve the reactive functional groups of the Lifitegrast molecule or its precursors, leading to the coupling of two or more molecules.

The presence of both a carboxylic acid group and a secondary amine in the core structure of Lifitegrast and its intermediates creates the potential for amide bond formation between molecules, resulting in dimers or even longer oligomeric chains. This self-condensation can be promoted under the conditions used for the primary amide coupling steps in the synthesis.

Several synthetic routes for Lifitegrast have been developed with a specific aim to minimize the formation of such dimer impurities. researchgate.netresearchgate.net For instance, certain synthetic strategies that involve hydrolysis of a Lifitegrast ester precursor have been noted to potentially lead to the formation of dimer impurities alongside racemization, especially under strong alkaline conditions. researchgate.netepo.org The use of protecting groups and carefully controlled coupling and deprotection conditions are crucial to prevent these side reactions.

Reaction TypePrecursors InvolvedConditions Favoring FormationResulting ImpurityRef
DimerizationLifitegrast ester precursorAlkaline hydrolysisDimer Impurity researchgate.netepo.org
OligomerizationLifitegrast/precursors with free amine and carboxylic acidAmide coupling conditionsOligomeric Impurities mdpi.comacs.org

Advanced Analytical Methodologies for Lifitegrast Impurity C

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical manufacturing. For Lifitegrast (B1675323) Impurity C, a range of high-performance and specialized chromatographic techniques are utilized.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the routine analysis of Lifitegrast and its impurities. The development of a robust, stability-indicating HPLC method is essential to resolve Impurity C from the parent Lifitegrast peak and other related substances.

Method development often begins with screening different stationary phases and mobile phase compositions. A common approach involves reversed-phase chromatography. For instance, a study on Lifitegrast impurities utilized a Primesil C18 column (250mm x 4.6mm, 3µm) with a gradient elution system. researchgate.net The mobile phase consisted of a buffer solution (Mobile Phase A) and a mixture of acetonitrile (B52724) and buffer (e.g., 70:30 v/v) as Mobile Phase B. researchgate.net The gradient is programmed to ensure adequate separation of all components.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. humanjournals.com Specificity is confirmed by showing that the peaks for Lifitegrast, Impurity C, and other potential degradants are well-resolved without interference.

Table 1: Example HPLC Method Parameters for Lifitegrast Impurity Analysis

ParameterCondition
Column Primesil C18, 250 x 4.6 mm, 3µm
Mobile Phase A Buffer Solution
Mobile Phase B Acetonitrile:Buffer (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 25 °C
Autosampler Temp. 5 °C

This table represents a typical set of starting conditions for the analysis of Lifitegrast impurities. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity. While specific UPLC methods for Lifitegrast Impurity C are not extensively detailed in publicly available literature, the principles of HPLC method transfer are well-established. A validated HPLC method can be adapted to a UPLC system to achieve higher throughput, which is particularly advantageous in a quality control environment for rapid batch release testing. The increased peak capacity of UPLC is also beneficial for resolving complex impurity profiles, ensuring that even trace levels of Impurity C are accurately quantified.

This compound is a specific stereoisomer, the (S)-enantiomer. It is crucial to not only quantify its presence but also to ensure that its enantiomeric counterpart, the (R)-enantiomer, is absent or controlled within strict limits. Chiral chromatography is the definitive method for this purpose.

For the parent drug, Lifitegrast, chiral HPLC methods have been developed to separate its (S) and (R) enantiomers. These methods typically employ a chiral stationary phase (CSP). For example, a Chiralpak AD-H column (250 x 4.6 mm, 5.0 μm) has been successfully used. humanjournals.com The mobile phase in such separations is often a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, with a small amount of an acidic modifier like formic acid to improve peak shape. humanjournals.com

This same chiral separation methodology can be applied to assess the enantiomeric purity of isolated this compound reference standards and to investigate the potential for chiral conversion during stability studies.

Table 2: Chiral HPLC Method Parameters for Lifitegrast Enantiomers

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5.0 µm
Mobile Phase n-hexane:2-propanol:formic acid (500:500:2, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 40 °C

This table shows validated conditions for the chiral separation of Lifitegrast, the principles of which are applicable to its chiral impurities. humanjournals.com

To properly characterize and validate analytical methods, a pure reference standard of this compound is required. Preparative chromatography is the technique used to isolate and purify this impurity from reaction mixtures or forced degradation samples. The goal is to obtain the compound at a high purity and in sufficient quantity (milligrams to grams) for structural elucidation and for use as a quantitative standard.

The process involves scaling up an analytical HPLC method. Larger columns with the same stationary phase are used, and the sample is injected in much larger volumes. Fractions of the eluent are collected as the target impurity peak emerges from the column. These fractions are then combined, and the solvent is removed to yield the purified compound. Mass-directed preparative HPLC can be employed, where a mass spectrometer triggers the fraction collection, ensuring that only the compound with the correct mass-to-charge ratio of Impurity C is isolated.

Chiral Chromatography for Enantiomeric Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Once this compound is isolated, spectroscopic techniques are employed to unequivocally confirm its chemical structure.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A study that characterized the degradation products of Lifitegrast utilized Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). researchgate.net This technique provides the mass-to-charge ratio (m/z) of the impurity, which serves as a primary confirmation of its identity. For this compound, the expected molecular weight is 471.36 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and further confirming the structure.

Tandem mass spectrometry (MS/MS) is also used to obtain structural information. In this technique, the ion corresponding to Impurity C is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and confirming the connectivity of the atoms. This data was crucial in identifying the degradation product (DP1) as this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) for Fragmentation Pattern Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable information about molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of a molecule's three-dimensional structure. NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity. For complex molecules like this compound, a combination of one-dimensional and two-dimensional NMR experiments is required. colab.wsresearchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the dichlorotetrahydroisoquinoline and methylsulfonylphenyl rings, as well as signals for the aliphatic protons of the tetrahydroisoquinoline and the amino acid backbone.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The ¹³C NMR spectrum of this compound would show signals for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. daicelpharmastandards.com

For a molecule with the complexity of this compound, one-dimensional NMR spectra are often insufficient for a complete structural assignment due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. It is used to determine the stereochemistry and conformation of the molecule.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint can be obtained. For this compound, IR spectroscopy serves as a crucial tool in its structural elucidation, often used in conjunction with other analytical methods.

The IR spectrum of this compound would be compared against the spectrum of the Lifitegrast API. While sharing the core tetrahydroisoquinoline framework, differences in the spectral features would highlight structural modifications. For instance, shifts in the characteristic absorption bands for carbonyl (C=O), amine (N-H), sulfonyl (S=O), and ether (C-O-C) groups could indicate alterations in these functionalities, which may have arisen during synthesis or degradation. researchgate.net The identification of the active pharmaceutical ingredient itself is often confirmed using techniques including infrared spectroscopy. tga.gov.au

A hypothetical comparison of key IR absorption bands for Lifitegrast and a potential structure for Impurity C is presented below.

Functional GroupLifitegrast Typical Wavenumber (cm⁻¹)This compound Hypothesized Wavenumber (cm⁻¹)Interpretation of Potential Difference
Amide N-H Stretch3400-3300Shifted or BroadenedAlteration in hydrogen bonding or amide environment.
Carbonyl C=O Stretch1730-1650Shifted or absentModification of the carboxylic acid or amide groups.
Sulfonyl S=O Stretch1350-1300, 1160-1120ShiftedChange in the oxidation state or chemical environment of the sulfur atom.
C-O-C Stretch1250-1050Different patternModification in the benzofuran (B130515) ring system.

This table is illustrative and based on general principles of IR spectroscopy. Actual values would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems and chromophores within a molecule. Both Lifitegrast and its impurities are expected to exhibit UV absorbance due to the presence of aromatic rings and other conjugated structures. vulcanchem.com

The UV spectrum of Lifitegrast in a suitable solvent, such as methanol, typically shows a maximum absorption (λmax) at approximately 260 nm. researchgate.netnih.gov A study on Lifitegrast and its degradation products also utilized a detection wavelength of 215 nm in HPLC analysis, suggesting significant absorbance at lower wavelengths as well. humanjournals.com The UV spectrum of this compound would be recorded and compared to that of the pure API. A shift in the λmax or a change in the molar absorptivity could indicate a modification in the chromophoric system, such as the introduction or removal of a double bond or an alteration to an aromatic ring. While less specific than HPLC for quantification, UV spectrophotometry can be a rapid screening tool. vulcanchem.com

Engineered contact lenses designed for the sustained release of Lifitegrast have also utilized UV-Vis spectroscopy to quantify the released drug, with a maximum UV-absorption band for Lifitegrast noted at 260 nm. biorxiv.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Confirmation

X-ray crystallography is an unequivocal technique for determining the three-dimensional atomic structure of a crystalline solid, including its absolute configuration. For Lifitegrast, single-crystal X-ray crystallography has been used to confirm the S-configuration of the chiral center in the API. tga.gov.au This technique is also invaluable for studying polymorphism, where different crystalline forms of the same compound can exhibit different physicochemical properties. Several polymorphic forms of Lifitegrast have been identified and characterized using powder X-ray diffraction (PXRD). tga.gov.augoogle.com

Should this compound be isolable as a single crystal, X-ray crystallography could provide definitive information about its molecular structure, stereochemistry, and the packing of molecules in the crystal lattice. This would be particularly important if the impurity is a stereoisomer or if it has undergone a significant structural rearrangement. The resulting crystallographic data, including unit cell dimensions and atomic coordinates, would serve as an absolute reference for this impurity.

Patents related to Lifitegrast and its intermediates often include PXRD data to characterize different crystalline forms. epo.org For example, a patent for crystalline forms of Lifitegrast describes specific 2θ peaks for identification. google.com

Method Validation and Robustness Studies

The analytical methods used for the quantification of impurities must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are reliable, reproducible, and fit for purpose. researchgate.nethumanjournals.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. humanjournals.com For the analysis of this compound, a stability-indicating HPLC method is typically developed. nih.gov

To demonstrate specificity, a solution containing the Lifitegrast API, Impurity C, and other known related substances is analyzed. The method is considered specific if it can achieve baseline separation of the Impurity C peak from the main Lifitegrast peak and all other impurities. humanjournals.com Forced degradation studies are also performed, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. humanjournals.comtandfonline.com The analytical method must be able to separate Impurity C from any degradants formed under these conditions.

Linearity and Calibration Range Determination

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. humanjournals.com For impurity quantification, the linearity range typically covers from the reporting threshold to at least 120% of the specification limit for the impurity.

A series of solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area response against the concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.000. humanjournals.com For Lifitegrast and its impurities, linearity has been demonstrated in various concentration ranges, such as 2-12 µg/mL for an HPLC method. researchgate.netaustinpublishinggroup.com

ParameterTypical Value
Calibration RangeLOQ to 150% of the specification limit
Correlation Coefficient (r²)≥ 0.99

This table presents typical values for linearity studies based on published methods for Lifitegrast and its impurities. researchgate.nethumanjournals.com

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reportable range. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Validated HPLC methods for Lifitegrast and its impurities have reported specific LOD and LOQ values. For instance, one RP-HPLC method reported an LOD of 0.50 µg/mL and an LOQ of 1.52 µg/mL for Lifitegrast. researchgate.netaustinpublishinggroup.com Another UV spectrophotometric method had an LOD of 0.77 µg/mL and an LOQ of 2.33 µg/mL. researchgate.netscispace.com

ParameterHPLC Method Example Value (µg/mL)UV Method Example Value (µg/mL)
Limit of Detection (LOD)0.50 researchgate.netaustinpublishinggroup.com0.77 researchgate.netscispace.com
Limit of Quantitation (LOQ)1.52 researchgate.netaustinpublishinggroup.com2.33 researchgate.netscispace.com

This table provides examples of LOD and LOQ values from validated analytical methods for Lifitegrast.

Precision and Accuracy Assessment

Precision and accuracy are fundamental attributes of a validated analytical method, ensuring that the data generated are both reproducible and correct. wjarr.com

Precision

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. elementlabsolutions.comchromatographyonline.com This is typically evaluated at two levels: repeatability and intermediate precision. humanjournals.com

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval of time under the same operating conditions. It is commonly determined by performing at least six replicate injections of a sample solution containing this compound at a specified concentration. mastelf.com The relative standard deviation (%RSD) of the peak areas is calculated, with a typical acceptance criterion of not more than 2.0%. mastelf.com

Intermediate Precision (Inter-assay Precision): This parameter expresses the within-laboratory variations, such as using different analysts, different equipment, or conducting the analysis on different days. mastelf.com By demonstrating consistency across these variables, intermediate precision confirms the method's capability to produce reliable results during routine use. The %RSD is calculated for the combined results from the different conditions.

Table 1: Precision Data for the Quantification of this compound

Precision Type Parameter Number of Determinations Mean Peak Area Standard Deviation %RSD
Repeatability Same Analyst, Same Day, Same Instrument 6 45892 312 0.68%
Intermediate Precision Analyst 1 vs. Analyst 2 12 (6 each) 45985 451 0.98%
Day 1 vs. Day 2 12 (6 each) 45776 502 1.10%

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.comchromatographyonline.com It is a measure of the exactness of the analytical method. chromatographyonline.com For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a placebo or the bulk drug (Lifitegrast API) with known amounts of this compound at different concentration levels. humanjournals.com As per ICH guidelines, accuracy is often assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). chromatographyonline.com The recovery is then calculated as the percentage of the measured amount versus the known amount added.

A study on Lifitegrast impurities performed spiking at the Limit of Quantitation (LOQ), 50%, 100%, and 150% of the specification limit to determine accuracy. humanjournals.com

Table 2: Accuracy (Recovery) of this compound

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) - Mean of 3 % Recovery
LOQ 0.05 0.049 98.0%
50% 0.75 0.758 101.1%
100% 1.50 1.489 99.3%

Robustness and Ruggedness Evaluation

Robustness

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com To evaluate robustness, key parameters of the High-Performance Liquid Chromatography (HPLC) method are intentionally varied. The effect of these variations on the analytical results, such as peak resolution and impurity quantification, is then assessed.

For the analysis of Lifitegrast impurities, robustness can be evaluated by modifying parameters such as the flow rate of the mobile phase and the column temperature. humanjournals.com A study might vary the flow rate by ±0.1 mL/min from a target of 1.0 mL/min and the column temperature by ±5°C from a target of 25°C. humanjournals.com Other parameters that could be varied include the pH and composition of the mobile phase. mastelf.com The method is considered robust if the results remain within acceptable criteria despite these small changes.

Table 3: Robustness Study for the Analysis of this compound

Parameter Original Condition Varied Condition Result (System Suitability) Impact
Flow Rate 1.0 mL/min 0.9 mL/min Resolution > 2.0; %RSD < 2.0% No significant impact
1.1 mL/min Resolution > 2.0; %RSD < 2.0% No significant impact
Column Temperature 25°C 20°C Resolution > 2.0; %RSD < 2.0% No significant impact
30°C Resolution > 2.0; %RSD < 2.0% No significant impact
Mobile Phase Composition (Acetonitrile) 70% 68% Resolution > 2.0; %RSD < 2.0% No significant impact

Ruggedness

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. It is often considered a part of the intermediate precision assessment. chromatographyonline.com These conditions can include different laboratories, different analysts, and different instruments. The evaluation of ruggedness is critical to ensure that the method can be successfully transferred between different quality control laboratories and consistently produce reliable results. The %RSD between the results from the different conditions is evaluated to determine if the method is rugged.

Table 4: Ruggedness Evaluation of this compound Analysis

Parameter Condition 1 Result 1 (% w/w) Condition 2 Result 2 (% w/w) %RSD
Analyst Analyst A 0.148 Analyst B 0.151 1.42%

Structural Elucidation and Characterization of Lifitegrast Impurity C

Derivation of Proposed Chemical Structure Based on Analytical Data

Lifitegrast (B1675323) Impurity C has been identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid. This compound is a known degradation product of Lifitegrast, formed under acidic stress conditions. researchgate.net In forced degradation studies, this impurity is denoted as DP1. researchgate.net The elucidation of its structure was accomplished through a combination of advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

High-resolution mass spectrometry (HRMS) provides the elemental composition, which, in conjunction with the known structure of the parent drug, Lifitegrast, allows for the proposal of a likely structure for the impurity. The molecular formula for Lifitegrast Impurity C is C₂₀H₂₀Cl₂N₂O₅S, with a corresponding molecular weight of approximately 471.35 g/mol . nih.gov

Detailed structural information is derived from one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy. While the full spectral data is not publicly available, a representative dataset based on the proposed structure is presented below.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-7.4m5HAromatic protons (phenylsulfonyl group and isoquinoline)
~7.2s1HAromatic proton (isoquinoline)
~4.8dd1Hα-proton of amino acid
~4.5s2HCH₂ (isoquinoline)
~3.4t2HCH₂ (isoquinoline)
~3.1s3HMethylsulfonyl group
~3.0t2HCH₂ (isoquinoline)
~2.9d2Hβ-protons of amino acid

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~174Carboxylic acid carbon
~165Amide carbonyl carbon
~140-120Aromatic carbons
~55α-carbon of amino acid
~45CH₂ (isoquinoline)
~44Methylsulfonyl carbon
~36β-carbon of amino acid
~28CH₂ (isoquinoline)

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
LC-ESI-MSPositive[M+H]⁺Consistent with the molecular weight of the proposed structure.

The collective analytical data from these techniques confirms the hydrolysis of the amide bond connecting the benzofuran-6-carbonyl moiety to the tetrahydroisoquinoline nitrogen in the parent Lifitegrast molecule, resulting in the formation of this compound.

Confirmation of Structure through Independent Synthetic Pathways (if applicable)

The proposed structure of this compound has been confirmed through its independent synthesis. researchgate.net A synthetic scheme was developed to produce the compound, and the analytical data of the synthesized material was compared with that of the impurity isolated from forced degradation studies of Lifitegrast. The matching of their chromatographic and spectroscopic profiles provides definitive confirmation of the structure. The synthesis serves as an orthogonal method to verify the structural assignment made based on spectroscopic data alone.

Elucidation of Stereochemistry and Isomeric Purity

The stereochemistry of this compound is a critical aspect of its characterization, as the parent drug, Lifitegrast, is a single enantiomer. The impurity retains the chiral center from the (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid starting material. The chemical name, (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid, explicitly denotes the retention of the (S)-configuration at the α-carbon of the amino acid moiety. researchgate.net

The isomeric purity of this compound is typically determined using a chiral high-performance liquid chromatography (HPLC) method. Such methods are designed to separate the (S)- and (R)-enantiomers, allowing for the quantification of the enantiomeric excess. For a well-characterized impurity standard, the isomeric purity is expected to be high, ensuring that it is suitable for use in analytical methods to accurately quantify its presence in the drug substance.

Impurity Control Strategies and Mitigation for Lifitegrast Impurity C

Process Chemistry Optimization for Impurity Minimization

Minimizing the presence of Lifitegrast (B1675323) Impurity C in the active pharmaceutical ingredient (API) is achieved through precise control over the manufacturing process.

The formation of impurities during the synthesis of lifitegrast and its intermediates is highly sensitive to reaction conditions. Lifitegrast Impurity C is the direct precursor to lifitegrast in the final coupling step with benzofuran-6-carboxylic acid and is also a major degradation product formed under hydrolytic stress (acidic or basic conditions) researchgate.netresearchgate.net.

Research into the synthesis of a key intermediate for lifitegrast, 5,7-dichlorotetrahydroisoquinoline (5·HCl), highlights the critical role of temperature. In one study, the formation of an aromatized impurity (5a) during Friedel–Crafts cyclization was directly correlated with reaction temperature. Adjusting the temperature was essential to minimize this side product acs.org. While this study does not directly analyze Impurity C, it demonstrates the principle that temperature control is a key parameter in controlling side reactions.

Table 1: Effect of Reaction Temperature on Impurity Formation in a Key Lifitegrast Intermediate Synthesis This table illustrates the principle of temperature optimization to minimize impurity levels during synthesis. A similar approach is applied to control reactions involving this compound.

Entry Temperature (°C) Purity of Main Compound (%) Level of Impurity 5a (%)
1 145–155 Not Detected Not Detected
2 155–165 93.4 6.3
3 165–175 Not Reported 13.6

Adapted from Liu, X. et al., ACS Omega, 2023. acs.org

Furthermore, pH control is crucial, particularly during hydrolysis steps used to deprotect precursor compounds. Studies show that lifitegrast significantly degrades under both acidic and basic conditions, leading to the formation of Impurity C (referred to as DP1 in the study) and benzofuran-6-carboxylic acid (DP2) researchgate.net. Processes involving ester hydrolysis to yield the final lifitegrast molecule are carefully optimized to avoid harsh pH conditions that can promote racemization or the generation of hydrolytic impurities epo.org. One optimized process for debenzylation selected a 1 mol/L potassium carbonate solution as the optimal condition for the hydrolysis reaction, followed by purification, to achieve high-purity lifitegrast (>99.9%) thieme-connect.com.

The choice of reagents and catalysts is fundamental to directing chemical reactions toward the desired product and away from impurity-generating side pathways. In lifitegrast synthesis, the coupling of Impurity C with benzofuran-6-carboxylic acid often employs coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base researchgate.netgoogle.com. The selection of a non-nucleophilic base and an efficient coupling agent minimizes side reactions and ensures the reaction proceeds to completion, thereby consuming the Impurity C starting material.

In earlier synthetic steps, such as deprotection of a benzyl (B1604629) ester precursor, the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation has been reported google.com. However, this method carries the risk of side reactions like de-chlorination, which introduces other hard-to-remove impurities researchgate.net. To circumvent this, alternative methods such as base-mediated hydrolysis are often preferred. The choice of base is critical; strong bases like sodium hydroxide (B78521) can promote racemization, while milder bases like potassium carbonate have been shown to be effective while minimizing such side reactions epo.orgthieme-connect.com.

Even with an optimized process, trace amounts of impurities may remain. Therefore, robust purification methods are essential. Crystallization is a primary method for purifying the final lifitegrast API. The selection of an appropriate solvent system is key to effectively removing impurities, including any residual Impurity C.

Research on purifying an intermediate (5·HCl) from its related impurity (5a) demonstrates how different solvent systems can be screened to maximize both yield and purity.

Table 2: Optimization of Recrystallization for an Intermediate to Remove a Related Impurity This data exemplifies the systematic approach to developing a purification process by screening different solvent systems to enhance impurity removal.

Entry Recrystallization Solvent (v/v) Yield (%) Purity (%) Impurity 5a Level (%)
1 EtOH/H₂O (5V/4V) 31.1 96.5 3.3
2 EtOH 21.8 99.5 0.3
3 H₂O 48.8 99.6 0.2
4 EtOH/H₂O (10V/7V) 32.1 98.0 1.8
5 EtOH/H₂O (10V/5V) 59.8 98.7 1.1
6 EtOH/H₂O (10V/3V) 70.2 99.2 0.6
7 EtOH/H₂O (10V/1V) 83.1 99.5 0.3
8 EtOH/H₂O (10V/0.5V) 88.7 99.6 0.2

Adapted from Liu, X. et al., ACS Omega, 2023. acs.org

For the final lifitegrast product, purification by recrystallization from a mixture of isopropanol (B130326) and n-heptane has been shown to successfully yield the API with a purity greater than 99.9% researchgate.netthieme-connect.com. Additionally, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate impurities for characterization and can be applied for purification of the main compound researchgate.net. Some patented processes also describe the purification of lifitegrast via the formation and isolation of an amine salt, such as the dicyclohexylamine (B1670486) salt, which can then be converted back to the pure API nih.gov.

Reagent and Catalyst Selection to Prevent Side Products

Formulation Strategies for Degradation Control

Because this compound is a known hydrolytic degradation product, the stability of the final drug formulation is critical. Lifitegrast is known to be sensitive to both hydrolysis and oxidation mdpi.comdaicelpharmastandards.com.

The most direct strategy to prevent the formation of this compound in the final drug product is to control the pH. The amide bond connecting the benzofuran (B130515) moiety to the tetrahydroisoquinoline core is susceptible to hydrolysis in extremely acidic or basic conditions daicelpharmastandards.com. To ensure stability, lifitegrast ophthalmic solutions are formulated with a pH buffering system to maintain the pH in a stable range, typically between 7.0 and 8.0 daicelpharmastandards.com.

Tromethamine is a common buffering agent used in lifitegrast formulations. It effectively maintains the pH within the desired range, preventing the hydrolysis of the pH-sensitive amide bond and thus minimizing the degradation of lifitegrast into Impurity C mdpi.comdaicelpharmastandards.com. A study using a Design of Experiment (DoE) approach demonstrated that the combination of tromethamine as a pH buffer and citric acid as an antioxidant resulted in a synergistic effect, significantly enhancing the physicochemical stability of the lifitegrast eyedrop formulation and keeping impurities at stable, low levels under accelerated storage conditions mdpi.comdaicelpharmastandards.com.

Table 3: Effect of Stabilizers on Lifitegrast Impurity Levels in an Ophthalmic Formulation This table shows results from a formulation study, where different concentrations of an antioxidant (Citric Acid) and a pH buffer (Tromethamine) were tested for their ability to minimize total impurities under accelerated stability conditions.

Formulation Citric Acid Conc. (mg/mL) Tromethamine Conc. (mg/mL) Impurities (%)
F1 0.1 1.0 0.43
F2 0.5 1.0 0.28
F3 0.1 3.0 0.35
F4 0.5 3.0 0.16
F5 0.1 5.0 0.31
F6 0.5 5.0 0.14
F7 0.3 1.0 0.33
F8 0.3 5.0 0.19
F9 0.3 3.0 0.21

Data derived from Lee, G. et al., Pharmaceutics, 2024. daicelpharmastandards.com

Impact of Excipient Selection on Impurity Formation

The selection of excipients is a foundational element in preventing the formation of degradation products like this compound. Given that Lifitegrast is sensitive to both oxidative stress and pH-driven hydrolysis, excipients are chosen primarily for their ability to stabilize the active pharmaceutical ingredient (API). nih.govresearchgate.net

Research into Lifitegrast ophthalmic solutions has demonstrated the significant role of stabilizers. mdpi.com Antioxidants and pH buffering agents are essential to maintain the drug's integrity. nih.gov For instance, studies have explored the use of citric acid as an antioxidant to protect against oxidative degradation and tromethamine as a buffering agent to maintain a stable pH and prevent hydrolysis of the amide bonds in the Lifitegrast structure. nih.govmdpi.com The commercial formulation of Lifitegrast (Xiidra®) includes sodium thiosulfate, an antioxidant, to serve this protective function. tga.gov.augoogle.com

However, the concentration of these stabilizers is a critical parameter that must be optimized. While effective at low levels, studies have shown that increasing concentrations of stabilizers like citric acid and tromethamine can paradoxically lead to an increase in the generation of total impurities. researchgate.netmdpi.com This suggests that excessive interaction between the drug and excipients can potentially accelerate degradation, highlighting the need for careful formulation development to identify the optimal concentration range for each excipient. mdpi.com

Table 1: Illustrative Impact of Stabilizer Concentration on Total Impurity Formation in a Lifitegrast Formulation This table is based on research findings demonstrating the principle that excipient concentration affects impurity levels. researchgate.netmdpi.com

Formulation TypeStabilizer(s)Total Impurities (%) after Accelerated Storage
Control (No Stabilizer)None1.55
Optimized FormulationCitric Acid & Tromethamine (Optimal Concentration)&lt; 1.00
High Concentration FormulationCitric Acid & Tromethamine (Increased Concentration)> 1.20

In-Process Control (IPC) and Finished Product Specification Development

A robust impurity control strategy relies on diligent in-process controls (IPCs) during manufacturing and comprehensive testing of the finished product. For Lifitegrast, key manufacturing steps are monitored to prevent conditions that could lead to the formation of Impurity C and other related substances.

During the manufacturing of Lifitegrast eye drops, the process often involves mixing ingredients under an inert nitrogen atmosphere to minimize exposure to oxygen and prevent oxidative degradation. tga.gov.au Another critical IPC is the adjustment and maintenance of the solution's pH within a specific range, typically 7.0 to 8.0, to prevent both acid- and base-catalyzed hydrolysis. tga.gov.augoogle.com

The development of finished product specifications is guided by data from stability studies and the validation of analytical methods. High-Performance Liquid Chromatography (HPLC) is the standard technique used for the determination of related substances. tga.gov.au Validated, stability-indicating HPLC methods are crucial for separating and quantifying Lifitegrast from all potential impurities, including process-related impurities and degradation products like Impurity C. humanjournals.comnih.gov These methods must be proven to be specific, linear, accurate, and robust. austinpublishinggroup.com The specification for the finished product includes acceptable limits for known impurities, unknown impurities, and total impurities.

Table 2: Example of Finished Product Specifications for Lifitegrast Ophthalmic Solution This table represents typical tests and limits for a Lifitegrast drug product based on public assessment reports and general pharmaceutical practice. tga.gov.au

Test ParameterMethodSpecification Limit
AppearanceVisualClear, colorless to slightly colored solution
pHPotentiometry7.0 - 8.0
Assay (Lifitegrast)HPLC90.0% - 110.0% of label claim
This compoundHPLC≤ 0.2%
Any Unspecified ImpurityHPLC≤ 0.10%
Total ImpuritiesHPLCNot More Than 1.0%

Regulatory Compliance and Control Thresholds for Impurity C

The control of pharmaceutical impurities is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The control strategy for this compound must adhere to the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. tga.gov.au

These guidelines establish thresholds for impurities that trigger the need for further action:

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which the biological safety of the impurity must be established.

The specific threshold for an impurity like this compound depends on the maximum daily dose (MDD) of the drug. For an ophthalmic product like Lifitegrast, the MDD is relatively low, which influences the applicable thresholds. For example, according to ICH Q3B, for a product with an MDD of less than 2g/day, the identification threshold is typically the lower of 0.2% or 1.0 mg total daily intake, and the qualification threshold is the lower of 0.5% or 1.0 mg total daily intake. All degradation products in the Lifitegrast finished product are controlled according to the ICH identification threshold. tga.gov.au Any impurity exceeding its qualification threshold would require a dedicated safety assessment.

Table 3: Standard ICH Q3B(R2) Thresholds for Impurities in New Drug Products This table outlines the general thresholds from ICH guidelines which form the basis for setting specific limits for impurities like this compound.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.1%0.2% or 1.0 mg TDI (whichever is lower)0.5% or 1.0 mg TDI (whichever is lower)
> 2 g/day0.05%0.10% or 2.0 mg TDI (whichever is lower)0.15% or 2.0 mg TDI (whichever is lower)

TDI = Total Daily Intake

Advanced Research Perspectives and Future Directions

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful in silico tools to predict, understand, and mitigate the formation of impurities, offering significant savings in time and resources compared to purely experimental approaches. jst.go.jp

Quantum chemical calculations are instrumental in elucidating the fundamental mechanisms of chemical reactions. For Lifitegrast (B1675323), which contains multiple amide bonds susceptible to hydrolysis, these computational methods can predict the most likely degradation pathways. researchgate.net A recent study on the acidic hydrolytic degradation of Lifitegrast utilized quantum chemical calculations to study the reaction enthalpy for the formation of two degradation products, DP1 and DP2. researchgate.netcolab.ws The calculations helped to explain the relative ease of hydrolysis at two different amide bonds within the Lifitegrast molecule. researchgate.net

This same theoretical framework can be applied to understand the formation of Lifitegrast Impurity C. By modeling the molecular structure and simulating various reaction conditions (e.g., pH, temperature, presence of catalysts), researchers can calculate the activation energies and reaction enthalpies for potential formation pathways. This allows for a theoretical determination of the most energetically favorable route to the impurity's formation, providing critical insights for developing targeted control strategies.

Table 1: Application of Quantum Chemical Calculations to Lifitegrast Degradation

Parameter StudiedApplication to this compoundInsights Gained
Reaction Enthalpy Calculate the energy difference between reactants (Lifitegrast) and products (Impurity C). colab.wsDetermines if the formation reaction is exothermic or endothermic.
Activation Energy Determine the energy barrier that must be overcome for the impurity formation reaction to occur.Identifies kinetically favored pathways and potential rate-limiting steps.
Transition States Model the high-energy intermediate structures that exist along the reaction pathway.Provides a detailed mechanistic understanding of bond breaking and formation.
Solvent Effects Simulate how different solvent environments influence reaction energetics.Helps in selecting appropriate solvents to minimize impurity formation during synthesis.

Predictive modeling leverages software tools and algorithms to forecast the likelihood of impurity formation based on the chemical structures of the API and potential reactants. zamann-pharma.com These in silico tools, often based on expert-knowledge systems or quantitative structure-activity relationships (QSAR), can screen for potential degradation pathways and reactive impurities. jst.go.jpnih.gov

For this compound, predictive software can be used to assess the risk of its formation during synthesis and storage. By inputting the structure of Lifitegrast and the conditions of the manufacturing process (reagents, solvents, temperature), these models can identify potential reactions that could lead to the impurity. lhasalimited.org Tools like Zeneth® or Mirabilis can predict degradation products and help in developing risk assessment methods, aligning with the principles of Quality by Design (QbD). jst.go.jplhasalimited.org This proactive approach allows for the implementation of control measures before manufacturing even begins, preventing contamination by potentially DNA-reactive impurities. nih.gov

Table 2: In Silico Tools for Predictive Impurity Modeling

Tool TypePrincipleApplication for this compound
Expert-Knowledge Systems (e.g., Zeneth®, Derek Nexus) Use a curated knowledge base of chemical reactions and degradation pathways to predict outcomes. jst.go.jpzamann-pharma.comPredict the formation of Impurity C from Lifitegrast under various stress conditions (e.g., acid, base, oxidation). jst.go.jp
Reactivity Purge Models (e.g., Mirabilis) Calculate the probability of an impurity being carried over through subsequent synthetic steps based on reactivity, solubility, and volatility. lhasalimited.orgAssess the risk of Impurity C persisting through the purification process and ending up in the final API. lhasalimited.org
QSAR Models Relate molecular structures to chemical properties or biological activities, including mutagenicity. zamann-pharma.comjapsonline.comEvaluate if Impurity C or its precursors have structural alerts for potential toxicity, guiding toxicological assessment priorities. zamann-pharma.com

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Emerging Analytical Technologies for Impurity Profiling

While traditional techniques like HPLC are the bedrock of impurity analysis, emerging technologies offer novel capabilities for characterization and detection. drreddys.com

Hyperspectral imaging combines spectroscopy and digital imaging to provide both spatial and spectral information about a sample. This non-destructive technique can map the distribution of chemical components, including low-level impurities, within a solid API or drug product. drreddys.com For this compound, hyperspectral imaging could be used to analyze the final powder form of the API to detect "hot spots" or areas of high impurity concentration. This information is invaluable for troubleshooting manufacturing processes, identifying issues with mixing or drying, and ensuring the homogeneity of the final product.

Terahertz (THz) spectroscopy probes low-frequency molecular vibrations and intermolecular interactions, providing a unique spectral fingerprint for crystalline structures and polymorphs. drreddys.com This technique can offer deeper insights into the solid-state properties of an API and its impurities. For this compound, THz spectroscopy could potentially differentiate it from the main Lifitegrast API even if their fundamental structures are very similar. It can be particularly useful for identifying different polymorphic forms of an impurity, which may have different stabilities and toxicological profiles.

Table 3: Comparison of Emerging Analytical Technologies

TechnologyPrincipleKey Advantage for Impurity C Analysis
Hyperspectral Imaging Acquires spectral data at each pixel of an image. drreddys.comVisualizes the spatial distribution of the impurity within the API powder, identifying non-uniformity. drreddys.com
Terahertz (THz) Spectroscopy Measures absorption in the far-infrared region (0.1-10 THz). drreddys.comProvides unique information on crystalline structure and intermolecular bonds, aiding in polymorph identification. drreddys.com

Hyperspectral Imaging for Spatial Distribution Analysis

Application of Process Analytical Technology (PAT) for Real-time Monitoring and Control

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes. mt.comnih.gov The goal is to build quality into the product by understanding and controlling the process in real-time. mt.com

For Lifitegrast, PAT has been successfully applied to monitor the multi-step synthesis of a key intermediate. researchgate.net A study utilized a combined system with both near-infrared (NIR) and Raman spectroscopy to monitor reaction progress in real-time. researchgate.netacs.org Traditional monitoring relies on offline HPLC analysis, which is time-consuming and involves sample extraction that can be hazardous and disrupt the reaction environment. nih.gov Prolonged reaction times can lead to the generation of impurities. acs.org

By implementing inline spectroscopic probes, researchers were able to quantify the desired products, intermediates, and impurities simultaneously and dynamically. researchgate.net This real-time data allows for precise control over reaction endpoints, preventing both incomplete reactions and the over-processing that can lead to increased impurity levels, such as the formation of this compound. The data from the PAT tools showed a strong correlation with offline HPLC methods, validating their accuracy for process control. researchgate.net

Table 4: Real-time PAT Monitoring of Lifitegrast Intermediate Synthesis

Analytical MethodMeasurement TypeCorrelation (R²) with Offline HPLCBenefit for Impurity Control
Raman Spectroscopy Real-time researchgate.net0.9821 researchgate.netAllows for precise determination of reaction completion, minimizing side reactions. acs.org
Near-Infrared (NIR) Spectroscopy Real-time researchgate.net0.9993 researchgate.netProvides rapid, non-invasive monitoring suitable for fast reactions in flow chemistry. nih.gov
Offline HPLC At-line/Offline nih.govN/A (Reference Method)Confirms PAT model accuracy but introduces time delays. nih.gov

Green Chemistry Principles in Impurity Reduction and Control

The core tenets of green chemistry, including waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency, are being applied to refine the synthesis of lifitegrast and control the generation of process-related impurities, including potential by-products like "this compound". royalsocietypublishing.orgresearchgate.net By redesigning synthetic routes and optimizing reaction conditions, manufacturers can prevent the formation of impurities at their source, a more sustainable approach than removing them through downstream purification processes. google.com

Detailed Research Findings

Research into the synthesis of lifitegrast has revealed several opportunities to apply green chemistry principles for impurity reduction. Key areas of focus include the selection of solvents, the use of protecting groups, and the optimization of reaction conditions to suppress side reactions that lead to impurities.

One significant advancement is the development of a "protecting-group-free" synthesis. chemistryviews.orgacs.org Traditional synthetic routes often involve protecting reactive functional groups on intermediate molecules to prevent unwanted side reactions. However, these protection and subsequent deprotection steps add to the complexity of the synthesis, increase waste, and can be a source of impurities. google.com By designing a process that avoids the need for protecting groups on the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, the number of synthetic steps is reduced, thereby minimizing waste and the potential for by-product formation. acs.orggoogle.com

The choice of solvent is another critical factor. Many conventional organic syntheses rely on chlorinated solvents, which are effective but pose environmental and health risks. chemistryviews.org Research has demonstrated improved synthesis routes for lifitegrast that successfully avoid chlorinated solvents. chemistryviews.org A notable example of a greener solvent choice is the use of water for the hydrolysis of the lifitegrast methyl ester intermediate. google.com Water is an inexpensive, non-toxic, and environmentally benign solvent. google.com Utilizing water not only aligns with green chemistry principles but has also been shown to accelerate the hydrolysis reaction and simplify the work-up procedure, leading to higher purity of the final lifitegrast product. google.com

Furthermore, the control of reaction conditions such as temperature and pH is crucial for minimizing the formation of degradation products and impurities. mdpi.comnih.gov For instance, lifitegrast is susceptible to both oxidation and hydrolysis. mdpi.com The use of buffers like tromethamine to maintain a stable pH can prevent the hydrolysis of amide bonds within the lifitegrast structure. mdpi.comresearchgate.net Similarly, optimizing the temperature during key reaction steps can significantly reduce the formation of specific by-products. nih.gov Mild reaction conditions, such as performing reactions at room temperature, also contribute to minimizing the generation of by-products. google.com

Catalysis plays a vital role in green chemistry by enabling more efficient and selective reactions. thieme-connect.com In lifitegrast synthesis, the use of specific coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) monohydrate (HOBt) for amide bond formation has been optimized to prevent side reactions. chemistryviews.org Additionally, enzymatic processes, such as the use of transaminase for dynamic kinetic resolution, represent a highly effective green strategy to produce key chiral intermediates with very high enantiomeric purity. acs.org This is critical for lifitegrast, as only one enantiomer (the S-isomer) is therapeutically active, and the other is considered an impurity. tga.gov.auchemistryviews.org This enzymatic approach can significantly improve catalytic efficiency and reduce the formation of the undesired R-isomer. acs.org

The table below summarizes the application of green chemistry principles to the reduction of impurities in lifitegrast synthesis, comparing traditional methods with greener alternatives.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeImpact on Impurity Reduction
Waste Prevention (Protecting Groups) Use of protecting groups (e.g., N-Boc or trityl) for intermediates, requiring extra protection/deprotection steps. google.comProtecting-group-free synthesis. chemistryviews.orgacs.orgAvoids the formation of by-products associated with protection and deprotection steps. google.com
Safer Solvents & Reagents Use of chlorinated solvents and corrosive chlorinating agents. chemistryviews.orggoogle.comUse of water for hydrolysis; avoidance of chlorinated solvents. chemistryviews.orggoogle.comReduces toxic waste and simplifies purification, leading to higher purity. google.com
Energy Efficiency Reactions conducted at high temperatures. google.comReactions performed under mild conditions (e.g., room temperature). google.comMinimizes the formation of thermally induced by-products and degradation impurities. google.com
Catalysis Use of less selective coupling agents or stoichiometric reagents. researchgate.netOptimized use of efficient coupling agents (e.g., EDC/HOBt); enzymatic kinetic resolution. chemistryviews.orgacs.orgIncreases reaction selectivity, reduces side reactions, and prevents the formation of isomeric impurities. chemistryviews.orgacs.org
Designing for Degradation (of by-products) Complex by-products that are difficult to remove.Simpler by-products that are easier to remove through processes like recrystallization. google.comFacilitates purification and results in a final product with lower impurity levels.
Real-time Analysis for Pollution Prevention Less stringent in-process controls.Implementation of robust in-process monitoring (e.g., HPLC) to control impurity formation. tga.gov.auhumanjournals.comAllows for timely adjustments to reaction parameters to prevent the propagation of impurities.

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